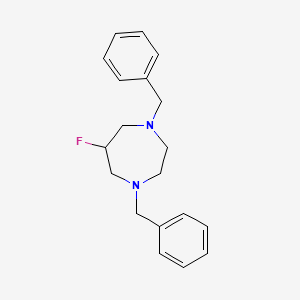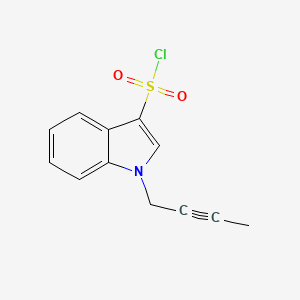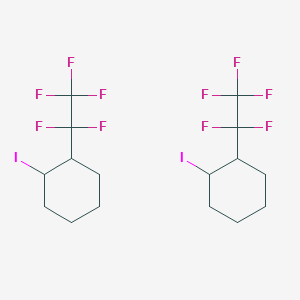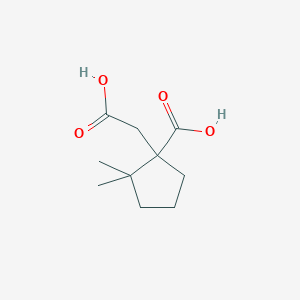
Guanosine, 8-(acetyl(4'-fluoro(1,1'-biphenyl)-4-yl)amino)-2'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) is a synthetic compound that combines a fluorinated biphenyl group with a deoxyguanosine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and aryl boronic acids . This reaction is catalyzed by palladium complexes and can be carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling process. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral activity.
Mécanisme D'action
The mechanism of action of 8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) involves its interaction with molecular targets such as DNA or specific enzymes. The biphenyl group may intercalate into the DNA helix, disrupting its structure and function. Additionally, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Fluoro-1,1’-Biphenyl-4-Carboxylic Acid: Shares the biphenyl core but has different functional groups.
2’-Bromo-2-Fluoro-5-Nitro-1,1’-Biphenyl: Another biphenyl derivative with distinct substituents.
Uniqueness
8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) is unique due to its combination of a fluorinated biphenyl group with a deoxyguanosine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
67764-18-5 |
|---|---|
Formule moléculaire |
C24H23FN6O5 |
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-[4-(4-fluorophenyl)phenyl]acetamide |
InChI |
InChI=1S/C24H23FN6O5/c1-12(33)30(16-8-4-14(5-9-16)13-2-6-15(25)7-3-13)24-27-20-21(28-23(26)29-22(20)35)31(24)19-10-17(34)18(11-32)36-19/h2-9,17-19,32,34H,10-11H2,1H3,(H3,26,28,29,35)/t17-,18+,19+/m0/s1 |
Clé InChI |
CWDKHPUSNNAPQW-IPMKNSEASA-N |
SMILES isomérique |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)


![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)



![2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)


![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)

![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
